molecular formula C5H6BrCl2N3 B2822952 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride CAS No. 1956324-32-5

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride

Cat. No. B2822952
M. Wt: 258.93
InChI Key: DFWWYKXLQJKLDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H5BrClN3. It has a molecular weight of 222.47 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 3-Bromo-6-chloro-2-hydrazinylpyridine is 1S/C5H5BrClN3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is a powder . The compound has a molecular weight of 222.47 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Chemical Analysis and Titration Applications

  • 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is applicable in chemical analysis. Bromine chloride, a reagent used in the titration of organic compounds, can be involved in the analysis of hydrazine and its derivatives. The compound undergoes a 4-electron change in hydrochloric acid medium, indicating its potential role in precise quantification methods (Verma et al., 1978).

Synthesis and Structural Analysis

  • This compound plays a role in the synthesis of complex organic structures. The migration of halogen atoms in halogeno-derivatives, including chlorination and bromination reactions, contributes to the formation of diverse pyridine structures. This implies its use in creating and studying halogenated organic molecules (Hertog & Schogt, 2010).

Pharmaceutical Research

  • While the compound itself is not directly used in pharmaceuticals, its derivatives and related chemical reactions are significant in drug synthesis. For example, synthesis methods involving halogenation of α, β-unsaturated carbonyl compounds, where bromine or chlorine from compounds like 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride is utilized, contribute to developing new pharmaceutical agents (Kim & Park, 2004).

Electrocatalytic Synthesis

  • The compound is involved in electrocatalytic synthesis processes. Its derivatives, like 2-amino-5-bromopyridine, are used in the electrochemical reduction in the presence of CO2, indicating its potential in synthesizing aminonicotinic acid, a compound with various applications (Gennaro et al., 2004).

Material Science and Catalysis

  • In material science, derivatives of 3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride are used in the preparation of complex materials. For instance, the synthesis of 3-pyridylboronic acid from 3-bromopyridine, a related compound, demonstrates its utility in creating materials for catalysis and other applications (Li et al., 2002).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335, H351, H361 . These codes correspond to different types of hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), may cause respiratory irritation (H335), suspected of causing cancer (H351), and suspected of damaging fertility or the unborn child (H361) .

properties

IUPAC Name

(3-bromo-6-chloropyridin-2-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClN3.ClH/c6-3-1-2-4(7)9-5(3)10-8;/h1-2H,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWWYKXLQJKLDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)NN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloro-2-hydrazinylpyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.